1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile
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Overview
Description
1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to a piperidine ring, which is further substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 5-bromopyridine with piperidine-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF), elevated temperatures.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), low temperatures.
Oxidation: Oxidizing agents (e.g., H2O2), solvents (e.g., water), ambient temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the piperidine ring can enhance the compound’s stability and bioavailability. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide
- 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
1-(5-Bromopyridin-2-yl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties The presence of the bromopyridine moiety allows for versatile chemical modifications, while the piperidine ring provides structural stability
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15/h1-2,8-9H,3-6H2 |
InChI Key |
HBGWGLAHXQURFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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